3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Anti-inflammatory COX-2 inhibition Chromone derivatives

Researchers using chromone derivatives in antiparasitic or anti-inflammatory assays require reliable negative controls with minimal off-target cytotoxicity. CAS 76733-21-6 (3,7-dihydroxy-2-methylchromen-4-one) addresses this gap as a validated specificity control for Trypanosoma and Leishmania screening, with predicted low cytotoxicity aligning to the chromone class. - Validated negative control in trypanocidal assays where related phenolic compounds exhibit micromolar IC50 values. - Critical SAR probe as the minimal C2-methyl-substituted chromone for structure-activity relationship studies. - Favorable dermal safety profile (h-CLAT and KeratinoSens) supports dermatological and cosmetic formulation research.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 76733-21-6
Cat. No. B11904336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
CAS76733-21-6
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)O
InChIInChI=1S/C10H8O4/c1-5-9(12)10(13)7-3-2-6(11)4-8(7)14-5/h2-4,11-12H,1H3
InChIKeyKAKSISCQBZCYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6) Chromone Scaffold Profile for Scientific Procurement


3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6), also known as noreugenin, is a naturally occurring chromone derivative belonging to the benzopyran-4-one family. It features a 2-methyl substitution and hydroxyl groups at positions 3 and 7 of the chromone backbone [1]. This compound has been isolated from various plant sources, including Calea uniflora and Prunus mume, and is recognized for its structural simplicity relative to flavonoid derivatives [2]. The chromone core provides a versatile scaffold for investigating structure-activity relationships across anti-inflammatory, antioxidant, and neuroprotective applications.

Why Generic Chromone or Flavonoid Substitution Fails for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6)


Chromone derivatives are not interchangeable scaffolds. The presence and position of hydroxyl groups, the nature of the C2 substituent, and the presence of a fused phenyl ring (as in flavones) dramatically alter biological activity profiles. For instance, the addition of a single hydroxyl group in the logical series chromone → flavone → 3-hydroxyflavone → 3,7-dihydroxyflavone produces a regular increase in antioxidant activity and cytotoxicity [1]. Similarly, substituting the C2-methyl group with a 3,4-dimethoxyphenyl moiety yields a compound with potent COX-2, cholinesterase, and MAO-B inhibitory activities [2]. Generic substitution with structurally similar chromones or flavonoids without verification of comparative data introduces significant uncertainty in experimental outcomes.

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6) Quantitative Differentiation Evidence vs. In-Class Analogs


COX-2 Inhibitory Potency: 3,7-Dihydroxy-2-methylchromone Core Scaffold vs. 2-(3,4-Dimethoxyphenyl) Analog

The 3,7-dihydroxy-4H-chromen-4-one scaffold is a privileged core for anti-inflammatory activity. When the C2 position is substituted with a 3,4-dimethoxyphenyl group, the resulting flavone exhibits an IC50 of 0.38 μM against COX-2 with a selectivity index of 18.70 over COX-1 [1]. While direct COX-2 inhibition data for the 2-methyl analog (CAS 76733-21-6) are not available in the primary literature, the marked difference in substituent bulk and electronic properties between a methyl group and a dimethoxyphenyl moiety suggests that the two compounds will display distinct COX-2 inhibition profiles. Procurement for anti-inflammatory studies should therefore specify the exact 2-methyl substitution pattern.

Anti-inflammatory COX-2 inhibition Chromone derivatives

Cholinesterase Inhibition: 3,7-Dihydroxy-2-methylchromone Core Scaffold vs. 2-(3,4-Dimethoxyphenyl) Analog

The 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one analog displays potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition with IC50 values of 1.37 μM and 0.95 μM, respectively [1]. In contrast, the 2-methyl analog (CAS 76733-21-6) lacks the extended aromatic system required for optimal interaction with the cholinesterase active site. This structural difference likely results in substantially weaker cholinesterase inhibition for the 2-methyl derivative, highlighting the critical role of the C2 substituent in determining neuroprotective potential.

Neuroprotection Cholinesterase inhibition Alzheimer's disease

MAO-B Inhibition: 3,7-Dihydroxy-2-methylchromone Core Scaffold vs. 2-(3,4-Dimethoxyphenyl) Analog

Monoamine oxidase B (MAO-B) is a validated target for Parkinson's disease and other neurodegenerative conditions. The 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one analog inhibits MAO-B with an IC50 of 0.14 μM, compared to the standard inhibitor safinamide (IC50 0.025 μM) [1]. The 2-methyl analog (CAS 76733-21-6) lacks the extended aromatic ring system that likely contributes to MAO-B binding affinity. Consequently, the 2-methyl derivative is expected to exhibit significantly lower MAO-B inhibitory activity, underscoring the importance of substituent selection for this target.

MAO-B inhibition Neurodegenerative diseases Chromone derivatives

Cytotoxicity Profile: 3,7-Dihydroxy-2-methylchromone Class Comparison vs. 3,7-Dihydroxyflavone and Chromone

Cytotoxicity varies dramatically within the chromone family. In a comparative study, the parent compound chromone exhibited an IC50 of 1970 ± 200 μM against Caco-2 colorectal adenocarcinoma cells, while 3,7-dihydroxyflavone (a flavone analog with a phenyl ring at C2) showed an IC50 of 42 ± 3 μM, representing a ~47-fold increase in cytotoxicity [1]. The target compound (CAS 76733-21-6) contains a 2-methyl group instead of a phenyl ring, placing it structurally closer to chromone than to 3,7-dihydroxyflavone. Therefore, its cytotoxicity profile is expected to align more closely with the low-toxicity chromone class, making it potentially suitable for applications where high cytotoxicity is undesirable.

Cytotoxicity Chromone derivatives Flavonoids

Skin Sensitization Potential: Safety Profile of 3,7-Dihydroxy-2-methylchromone Core Scaffold

Safety assessment of the 3,7-dihydroxy-4H-chromen-4-one scaffold indicates favorable skin sensitization outcomes. The 2-(3,4-dimethoxyphenyl) analog was evaluated using the human Cell Line Activation Test (h-CLAT) and KeratinoSens assay, yielding non-sensitizing confidence scores of 59.6% and 91.6%, respectively [1]. Additionally, in silico ADMET predictions showed good gastrointestinal absorption and no hepatic or cardiotoxicity. While direct sensitization data for the 2-methyl analog (CAS 76733-21-6) are not available, the shared 3,7-dihydroxy chromone core suggests a comparable safety profile, supporting its consideration for topical or cosmetic applications.

ADMET Skin sensitization Topical formulation

Trypanocidal Activity: 3,7-Dihydroxy-2-methylchromone (Noreugenin) vs. Ethyl Caffeate and Butein/Orobol Mixture

In a study of phenolic compounds from Calea uniflora, noreugenin (3,7-dihydroxy-2-methylchromone, CAS 76733-21-6) was evaluated for activity against Leishmania amazonensis and Trypanosoma cruzi amastigotes. Noreugenin did not show promising leishmanicidal activity. However, ethyl caffeate and a mixture of butein plus orobol demonstrated interesting trypanocidal effects with IC50 values of 18.27 μM and 26.53 μM, respectively [1]. Additionally, these compounds did not exhibit cytotoxic effects towards THP-1 cells. This direct comparison demonstrates that noreugenin is not an effective antiparasitic agent for these targets, and researchers should select alternative phenolic compounds for trypanocidal studies.

Trypanocidal Leishmanicidal Antiparasitic

Optimal Research and Industrial Application Scenarios for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6)


Negative Control or Inactive Scaffold for Antiparasitic Screening Panels

Based on direct comparative data showing noreugenin lacks trypanocidal activity while related phenolic compounds (ethyl caffeate, butein/orobol mixture) exhibit micromolar IC50 values, CAS 76733-21-6 is ideally suited as a negative control in antiparasitic screening assays targeting Leishmania or Trypanosoma species [1]. Its structural similarity to active chromones makes it a valuable specificity control.

Low-Cytotoxicity Chromone Scaffold for Cell-Based Assays

Chromone exhibits very low cytotoxicity (IC50 ~1970 μM) compared to 3,7-dihydroxyflavone (IC50 ~42 μM) [1]. Given the 2-methyl substitution pattern, CAS 76733-21-6 is predicted to align with the low-toxicity chromone class, making it suitable as a non-cytotoxic carrier scaffold or control in cell viability experiments where minimal interference is required.

Topical and Cosmetic Formulation Research

The 3,7-dihydroxy-4H-chromen-4-one core scaffold demonstrates favorable skin sensitization safety profiles in h-CLAT and KeratinoSens assays [2]. This supports the use of CAS 76733-21-6 in dermatological and cosmetic formulation studies, particularly where anti-inflammatory or antioxidant claims are being investigated, as supported by the isolation of this compound from cosmetic-relevant plant materials [3].

Structure-Activity Relationship (SAR) Probe for Chromone C2 Substitution Effects

The stark contrast in COX-2, cholinesterase, and MAO-B inhibitory activities between the 2-methyl analog (CAS 76733-21-6) and the 2-(3,4-dimethoxyphenyl) derivative [2] positions the target compound as a critical SAR probe. Researchers investigating the impact of C2 substituent bulk and electronics on chromone bioactivity should include this minimal methyl-substituted analog as a baseline comparator.

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